(2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate properties
(2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate properties
An In-depth Technical Guide to (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate: Properties, Synthesis, and Pharmaceutical Applications
Abstract
(2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is a high-value, optically active epoxide that serves as a critical chiral building block in modern organic synthesis and pharmaceutical development. Its rigid stereochemical structure is fundamental to the biological activity of several active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, spectroscopic profile, and synthesis, with a particular focus on stereochemical control through the Darzens condensation and subsequent enzymatic resolution. Furthermore, it details its pivotal role as a key intermediate in the synthesis of the cardiovascular drug Diltiazem and its utility as a precursor for the side chain of the renowned anticancer agent Taxol and its analogs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile synthon.
Introduction to Chiral Epoxides in Drug Development
Stereochemistry is a cornerstone of pharmacology. The three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with specific biological targets, such as enzymes and receptors. Chiral epoxides, particularly α,β-epoxy esters (commonly known as glycidic esters), are among the most versatile intermediates in asymmetric synthesis. Their inherent ring strain allows for regioselective and stereospecific ring-opening reactions, providing access to a wide array of functionalized, enantiomerically pure molecules.
(2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a trans-epoxide, exemplifies the utility of this class of compounds. Its defined stereocenters at the C2 and C3 positions are essential for constructing the precise architecture required for therapeutic efficacy in complex molecules.[1] Its established use in major pharmaceutical products underscores its significance and drives the continued refinement of its large-scale production.[2]
Physicochemical and Spectroscopic Properties
The precise characterization of (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is crucial for its application in synthesis, ensuring both purity and correct stereochemistry.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 105560-93-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 69-71°C / 87-88°C | [3][] |
| Boiling Point | 297.7 °C at 760 mmHg | [] |
| Density | 1.224 g/cm³ | [3][] |
| Refractive Index | 1.534 | [3] |
| Note on Melting Point: Discrepancies in reported melting points may arise from differences in crystalline form or purity. Experimental verification is recommended. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra should be run for each batch, the expected characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the methyl ester protons (a singlet around 3.7 ppm), and the two coupled protons on the oxirane ring. The coupling constant (J value) between the two oxirane protons is characteristically small for a trans configuration (typically 2-4 Hz).
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the ester, the carbons of the oxirane ring, the aromatic carbons, and the two methoxy carbons.
-
Mass Spectrometry (GC-MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6]
-
Chiral HPLC: This is the most critical analytical technique for this compound. It is used to determine the enantiomeric excess (e.e.), ensuring the material meets the stringent optical purity requirements (>99% e.e.) for pharmaceutical synthesis.[2]
Synthesis and Stereochemical Control
The efficient synthesis of enantiomerically pure (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is a key challenge addressed by a combination of classic organic reactions and modern biocatalysis.
The Darzens Glycidic Ester Condensation: A Mechanistic Overview
The Darzens reaction is a reliable method for forming α,β-epoxy esters.[7] It involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base.[8][9] The generally accepted mechanism proceeds through three key steps:
-
Enolate Formation: A strong base deprotonates the α-carbon of the haloester, forming a resonance-stabilized enolate.[7]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde (in this case, p-anisaldehyde), forming a new carbon-carbon bond and creating a halohydrin intermediate.
-
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular Sₙ2 reaction, displacing the halide and forming the epoxide ring.[9]
Caption: Mechanism of the Darzens Condensation.
Protocol: Synthesis of Racemic trans-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
This protocol describes the initial synthesis of the racemic mixture, which serves as the substrate for chiral resolution. The trans isomer is generally the major product due to thermodynamic stability.
Materials:
-
p-Anisaldehyde
-
Methyl chloroacetate
-
Sodium methoxide (25-30% solution in methanol)
-
Methanol
-
Water
Procedure:
-
To a stirred solution of sodium methoxide in methanol, cooled to 0-5°C, slowly add a pre-mixed solution of p-anisaldehyde and methyl chloroacetate.
-
Maintain the reaction temperature at 0-5°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into cold water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts and dry under vacuum. This yields the racemic trans-glycidic ester.[10]
Causality: The use of a strong base like sodium methoxide is critical for the initial deprotonation of methyl chloroacetate, which is less acidic than typical ketones. The low temperature helps to control the exothermic reaction and minimize side products.
Chiral Resolution: Achieving Enantiopurity
While asymmetric synthesis is possible, enzymatic resolution of the racemic mixture is a highly efficient and scalable method for obtaining the desired (2R,3S) enantiomer. This process leverages the high stereoselectivity of enzymes.
Principle: Lipases, such as those from Serratia marcescens or Candida cylindracea, can selectively catalyze the hydrolysis of one ester enantiomer over the other.[10] In this case, the lipase preferentially hydrolyzes the unwanted (2S,3R) enantiomer to its corresponding carboxylic acid, leaving the desired (2R,3S) ester untouched. The difference in solubility and chemical properties between the remaining ester and the newly formed acid allows for their separation.
Caption: Workflow for Enzymatic Resolution.
Protocol: Enantioselective Hydrolysis using Serratia marcescens Lipase
-
Dissolve the racemic glycidic ester in an organic solvent like toluene.
-
Add this solution to a buffered aqueous phase (e.g., phosphate buffer, pH ~7.5).
-
Introduce the Serratia marcescens lipase to the biphasic mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C), maintaining the pH at 7.2-7.5 by the controlled addition of a dilute base (e.g., 5% NaOH). The reaction is monitored until approximately 50% conversion is achieved.
-
Once complete, separate the aqueous and organic layers.
-
The organic layer contains the desired (2R,3S)-ester. Wash this layer with water and brine, then dry and concentrate it to obtain the enantiomerically enriched product.[10]
-
Further purification by crystallization can be performed to achieve >99% e.e.[2]
Applications in Pharmaceutical Synthesis
The utility of (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is most evident in its role as a precursor to complex and vital medicines.
Keystone Intermediate for Diltiazem
Diltiazem is a calcium channel blocker widely prescribed for treating hypertension and angina.[1][2] The therapeutic activity of Diltiazem is highly dependent on its specific stereochemistry, which is directly derived from the (2R,3S) configuration of the starting epoxide.[1][2]
The synthesis involves a nucleophilic ring-opening of the epoxide by 2-aminothiophenol. This step is followed by an acid-catalyzed cyclization and subsequent acylation to yield the final Diltiazem molecule. The stereocenters of the epoxide are retained throughout the process, defining the final structure of the drug.
Caption: Simplified Synthetic Pathway to Diltiazem.
A Building Block for the Taxol Side Chain and its Analogs
Taxol (Paclitaxel) is a highly effective mitotic inhibitor used in cancer chemotherapy.[11] Its biological activity is critically dependent on the N-benzoylphenylisoserine side chain attached at the C-13 position of the baccatin III core.[12] While other glycidic esters are more commonly cited for the direct synthesis of the Taxol side chain, (2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is a valuable precursor for creating structurally diverse Taxol analogs.
By modifying the aromatic ring or other functional groups, researchers can synthesize novel side chains. These can then be attached to the baccatin III core to investigate structure-activity relationships (SAR), potentially leading to new anticancer agents with improved efficacy, better solubility, or reduced side effects. The epoxide's predictable ring-opening chemistry makes it an ideal starting point for such medicinal chemistry campaigns.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential to ensure laboratory safety.
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measure | Reference |
| R41: Risk of serious damage to eyes. | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [3] |
| R43: May cause sensitization by skin contact. | S24: Avoid contact with skin. S37/39: Wear suitable gloves and eye/face protection. | [3] |
| R52/53: Harmful to aquatic organisms, may cause long-term adverse effects. | S61: Avoid release to the environment. Refer to special instructions/safety data sheets. | [3] |
Handling: Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.
Conclusion
(2R,3S)-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is more than a simple chemical intermediate; it is an enabling tool for the creation of complex, life-saving pharmaceuticals. Its value is derived from its specific, pre-defined stereochemistry, which can be reliably synthesized through a combination of the Darzens condensation and enzymatic resolution. Its demonstrated importance in the industrial production of Diltiazem and its potential for the development of novel Taxol analogs ensure that it will remain a compound of significant interest to the scientific and drug development communities. Future research will likely focus on developing even more efficient asymmetric syntheses and expanding its application to new therapeutic targets.
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